molecular formula C12H12N6O3 B1330119 3,3',3''-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanenitrile CAS No. 2904-28-1

3,3',3''-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanenitrile

Cat. No.: B1330119
CAS No.: 2904-28-1
M. Wt: 288.26 g/mol
InChI Key: UUBUCLKOQKIWKA-UHFFFAOYSA-N
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Description

3,3’,3’'-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanenitrile is a chemical compound with the molecular formula C12H15N6O3 It is known for its unique triazinane ring structure, which is a six-membered ring containing three nitrogen atoms and three carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,3’'-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanenitrile typically involves the reaction of cyanuric chloride with propionitrile under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with propionitrile groups. The reaction is usually conducted at elevated temperatures to ensure complete conversion and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency. The use of catalysts and optimized reaction pathways can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3,3’,3’'-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The triazinane ring can undergo nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen atoms.

    Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.

    Substitution: Substituted derivatives with various functional groups replacing nitrile groups.

Scientific Research Applications

3,3’,3’'-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,3’,3’'-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanenitrile involves its interaction with specific molecular targets and pathways. The triazinane ring structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to the desired therapeutic or biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’,3’'-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanamide
  • 3,3’,3’'-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tris[N-(2-hydroxyethyl)propanamide]

Uniqueness

Compared to similar compounds, 3,3’,3’'-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanenitrile is unique due to its specific nitrile functional groups, which confer distinct chemical reactivity and potential applications. The presence of nitrile groups allows for a wider range of chemical modifications and interactions, making it a versatile compound for various scientific and industrial purposes.

Properties

IUPAC Name

3-[3,5-bis(2-cyanoethyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O3/c13-4-1-7-16-10(19)17(8-2-5-14)12(21)18(11(16)20)9-3-6-15/h1-3,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBUCLKOQKIWKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN1C(=O)N(C(=O)N(C1=O)CCC#N)CCC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70279206
Record name 3,3',3''-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2904-28-1
Record name NSC11695
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11695
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3',3''-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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